"synthesis of 2-Iodo-4-methoxy-6-nitroaniline"
"synthesis of 2-Iodo-4-methoxy-6-nitroaniline"
An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxy-6-nitroaniline
Abstract This guide details the synthesis of 2-Iodo-4-methoxy-6-nitroaniline (CAS: 1707368-60-2), a highly functionalized aromatic intermediate utilized in the development of kinase inhibitors and poly-heterocyclic pharmaceutical scaffolds.[1] The protocol prioritizes the regioselective iodination of 4-methoxy-2-nitroaniline using Iodine Monochloride (ICl), a method selected for its precision in sterically crowded and electronically complex systems.
Retrosynthetic Analysis & Strategy
The synthesis of 2-Iodo-4-methoxy-6-nitroaniline presents a classic problem in regiochemical control. The target molecule contains three distinct substituents on the aniline core:
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Amino (-NH₂): Strong activator, ortho/para director.
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Methoxy (-OCH₃): Moderate activator, ortho/para director.
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Nitro (-NO₂): Strong deactivator, meta director.
Retrosynthetic Logic:
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Disconnection: The Carbon-Iodine (C-I) bond is the most logical disconnection.
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Precursor: 4-Methoxy-2-nitroaniline (also known as 2-Nitro-p-anisidine).
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Reasoning: Introducing the iodine atom last avoids the risk of iodine oxidation during a nitration step. Furthermore, the 4-methoxy-2-nitroaniline scaffold pre-defines the substitution pattern where the only electronically favorable site for electrophilic attack is the 6-position (ortho to the amine).
Electronic Causality:
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Position 6 (Target): Ortho to the strongly activating -NH₂ group and meta to the -NO₂ group. This position is synergistically activated.
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Position 3: Ortho to the -OCH₃ group but meta to the -NH₂ group. Sterically hindered by the adjacent -NO₂ and -OCH₃ groups.
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Position 5: Ortho to the -OCH₃ group but meta to the -NH₂ group.
Figure 1: Retrosynthetic tree illustrating the strategic disconnection of the C-I bond.
Experimental Protocol: Iodination via Iodine Monochloride
This protocol utilizes Iodine Monochloride (ICl) in Glacial Acetic Acid (AcOH) . ICl is a source of the highly electrophilic iodonium ion (I⁺), which is necessary to overcome the deactivating effect of the nitro group.
Materials & Reagents
| Reagent | Role | CAS | Stoichiometry |
| 4-Methoxy-2-nitroaniline | Substrate | 96-96-8 | 1.0 equiv |
| Iodine Monochloride (ICl) | Iodinating Agent | 7790-99-0 | 1.1 - 1.2 equiv |
| Glacial Acetic Acid | Solvent | 64-19-7 | 10-15 mL/g |
| Sodium Bisulfite (NaHSO₃) | Quenching Agent | 7631-90-5 | Excess (aq) |
| Ethanol | Recrystallization | 64-17-5 | As needed |
Step-by-Step Methodology
1. Reaction Setup:
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Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
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Charge the flask with 4-methoxy-2-nitroaniline (1.0 equiv) and Glacial Acetic Acid (10 mL per gram of substrate).
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Stir until the solid is fully dissolved. The solution will likely be a deep red/orange color.
2. Addition of Electrophile:
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Prepare a solution of Iodine Monochloride (ICl) (1.1 equiv) in a minimal amount of Glacial Acetic Acid.
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Critical Step: Add the ICl solution dropwise to the aniline solution at room temperature (20-25°C).
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Note: The reaction is exothermic. Monitor internal temperature; if it rises above 35°C, cool briefly with a water bath. Do not over-cool, as this may stall the reaction on the deactivated ring.
3. Reaction Progression:
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After addition, heat the reaction mixture to 50-60°C for 2–4 hours.
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Monitoring: Use TLC (Eluent: 30% Ethyl Acetate in Hexanes). Look for the consumption of the starting material (Rf ~0.4) and the appearance of a new, slightly less polar spot (Rf ~0.5).
4. Workup & Quenching:
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Cool the mixture to room temperature.
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Pour the reaction mixture slowly into a stirred beaker containing ice-cold water (5x reaction volume).
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Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution dropwise until the dark color of excess iodine fades to a yellow/orange precipitate.
5. Isolation & Purification:
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Filter the solid precipitate using a Büchner funnel.
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Wash the filter cake copiously with water to remove residual acetic acid.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
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Dry the crystals under vacuum at 40°C overnight.
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.
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Generation of Electrophile: Acetic acid polarizes the I-Cl bond, enhancing the electrophilicity of the Iodine atom (Iδ+).
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Sigma Complex Formation: The pi-electrons of the aniline ring attack the I⁺ species. The attack occurs at C6 because the resonance contribution from the amino group (-NH₂) stabilizes the carbocation intermediate (Wheland intermediate) most effectively at this position.
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Re-aromatization: A base (acetate or solvent) abstracts the proton from the sp³ hybridized carbon, restoring aromaticity and yielding the final product.
Figure 2: Mechanistic pathway of the electrophilic iodination.
Characterization & Quality Control
A self-validating system requires confirming the structure and purity.
| Technique | Expected Result | Interpretation |
| Appearance | Yellow to Orange Crystalline Solid | Typical for nitroanilines. |
| Melting Point | > 100°C (Distinct) | Sharp range indicates high purity. |
| ¹H NMR (DMSO-d₆) | Two singlets (or meta-coupled doublets) in aromatic region (δ 7.0 - 8.0 ppm). | H3 and H5 protons are meta to each other. H3 is deshielded by ortho-NO₂ and ortho-OMe. |
| Mass Spectrometry | [M+H]⁺ = 295.05 | Confirms molecular formula C₇H₇IN₂O₃. |
Troubleshooting Guide:
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Issue: Low Yield / Incomplete Reaction.
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Cause: Deactivation by the nitro group is too strong.
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Solution: Increase temperature to 80°C or use a stronger Lewis Acid catalyst (e.g., ZnCl₂).
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Issue: Polychlorination/Polyiodination.
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Cause: Excess ICl or too high temperature.
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Solution: Strictly control stoichiometry (1.05 equiv) and add ICl slowly at lower temperatures.
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Safety & Handling
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Iodine Monochloride (ICl): Extremely corrosive and causes severe skin burns. Reacts violently with water. Handle only in a fume hood with proper PPE (gloves, face shield).
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Nitroanilines: Toxic by inhalation and skin absorption. Potential mutagenic properties. Handle as a hazardous drug intermediate.
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Waste Disposal: All aqueous waste containing iodine must be treated with reducing agents (bisulfite) before disposal. Organic filtrates should be segregated as halogenated waste.
References
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BenchChem. (n.d.).[2] 2-Iodo-4-methoxy-6-nitroaniline (CAS 1707368-60-2).[1][3][4][5] Retrieved from
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PubChem. (n.d.).[2] 4-Methoxy-2-nitroaniline (Precursor).[6] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1943). 2,6-Diiodo-p-nitroaniline (Methodology Analog). Org.[1][7][8] Synth. Coll. Vol. 2, p. 196. Retrieved from
-
BldPharm. (n.d.). Product Analysis: 2-Iodo-4-methoxy-6-nitroaniline.[1][3][4][5] Retrieved from
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- 3. 335349-66-1|4-Iodo-5-methoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 2-Iodo-4-nitroaniline | CAS#:6293-83-0 | Chemsrc [chemsrc.com]
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